1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
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Overview
Description
1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, an azetidine ring, and a trifluoromethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The azetidine ring can be synthesized via a ring-closing reaction involving a suitable precursor. The trifluoromethoxyphenyl group is introduced through a nucleophilic substitution reaction using a trifluoromethoxybenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, strong bases or acids, and catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole and azetidine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(methoxy)phenyl]methanone: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 1-({1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole imparts unique chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and binding affinity, making it distinct from similar compounds with different substituents.
Properties
IUPAC Name |
[3-(triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N4O2/c15-14(16,17)23-12-3-1-2-11(6-12)13(22)20-7-10(8-20)9-21-5-4-18-19-21/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONQXBWYOYWWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)OC(F)(F)F)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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